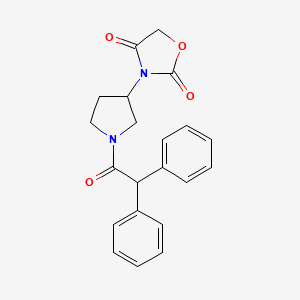![molecular formula C23H23N3O5 B2933633 7-(diethylamino)-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 892757-58-3](/img/structure/B2933633.png)
7-(diethylamino)-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a diethylamino group, a chromen-2-one group (which is a type of coumarin), a 1,2,4-oxadiazole ring, and a dimethoxyphenyl group. These groups suggest that the compound could have interesting optical properties and could potentially be used in fluorescence applications .
Applications De Recherche Scientifique
Highly Sensitive Probes for Metal Ions Detection
- Chromium Detection in Living Cells: A study by Mani et al. (2018) developed a highly sensitive coumarin–pyrazolone probe capable of detecting Cr3+ ions. This probe, upon interacting with Cr3+ ions, demonstrated a quick color response from fluorescent green to colorless, indicating significant quenching of fluorescence at 506 nm in dimethyl sulfoxide medium. This finding highlights the probe's potential application in bioimaging and environmental monitoring of chromium ions, utilizing its high sensitivity and specificity for Cr3+ detection in living cells (Mani et al., 2018).
Antioxidant Properties and Electrochemical Behavior
- Electrochemical Studies of Salicylic Acid Derivatives: Poojari et al. (2016) explored the antioxidant properties and electrochemical behavior of acetyl salicylic acid derivatives, highlighting their potential in preventing diseases associated with oxidative stress. These derivatives demonstrated significant antioxidant properties, correlating well with their redox properties, which could be leveraged in developing therapeutic agents or dietary supplements (Poojari et al., 2016).
Fluorescence Probes for Biological Applications
Selective Detection of Sulfite
Sun et al. (2017) synthesized a fluorescent probe for selective detection of sulfite in living cells. This probe, based on a Michael addition mechanism, changes color from orange to yellow with strong blue-green fluorescence upon interaction with sulfite, demonstrating its utility in monitoring sulfite levels in both realistic samples and biological systems (Sun et al., 2017).
Cu-Selective Fluorescent Sensing in Mammalian Kidney Cells
Wani et al. (2016) reported on a coumarin–pyrene based fluorescent probe for the selective detection of Cu2+ ions. The probe exhibited substantial fluorescence quenching upon binding with Cu2+, suggesting its potential as a fluorescent sensor for detecting Cu2+ in biological samples, including mammalian kidney cells (Wani et al., 2016).
Antimicrobial Activity
- Schiff Bases of Coumarin-Incorporated 1,3,4-Oxadiazole Derivatives: Bhat et al. (2013) synthesized Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives, evaluating their antimicrobial activity. These compounds showed significant growth inhibition against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Bhat et al., 2013).
Mécanisme D'action
Propriétés
IUPAC Name |
7-(diethylamino)-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-5-26(6-2)15-11-10-14-12-17(23(27)30-19(14)13-15)22-24-21(25-31-22)16-8-7-9-18(28-3)20(16)29-4/h7-13H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPROLBSXXHGNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=C(C(=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Naphthalen-1-ylmethyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2933550.png)
![2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)propanamide](/img/structure/B2933552.png)

![2-(1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6-(4-fluorophenyl)pyridazin-3(2H)-one](/img/structure/B2933558.png)
![2-(4-Chlorophenyl)-3-{[4-(3-chlorophenyl)piperazino]methyl}imidazo[1,2-a]pyridine](/img/structure/B2933559.png)
![N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2,2-diphenylacetamide](/img/structure/B2933561.png)


![4-methyl-N-(2-(6-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2933564.png)

![2-chloro-N-[5-(diethylsulfamoyl)-2-(piperidin-1-yl)phenyl]acetamide](/img/structure/B2933567.png)
![5-bromo-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2933569.png)
![Methylethyl 2-[4-(7-methoxybenzo[d]furan-2-yl)-2-oxochromen-6-yloxy]acetate](/img/structure/B2933570.png)
